

IUPAC name for (r)-2-Amino-2-(4-chlorophenyl)acetic acid

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Compound of Interest

(r)-2-Amino-2-(4chlorophenyl)acetic acid

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An In-depth Technical Guide to (2R)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid and valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-(4-chlorophenyl)acetic acid. [1] It is also commonly known by several synonyms, including D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine, and H-D-Phg(4-Cl)-OH.[1] The molecule features a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R) and (S).[2] This guide focuses on the (R)-enantiomer.

Table 1: Physicochemical and Structural Data



Property	Value	Source
IUPAC Name	(2R)-2-amino-2-(4- chlorophenyl)acetic acid	[1]
Molecular Formula	C ₈ H ₈ CINO ₂	[1][2]
Molecular Weight	185.61 g/mol	[1][2][3]
CAS Number	43189-37-3	[1]
InChlKey	QGJGBYXRJVIYGA- SSDOTTSWSA-N	[1]
SMILES	C1=CC(=CC=C1INVALID- LINKN)CI	[1]
Appearance	White to off-white solid	[4]
Purity	≥98.0% (TLC)	[3]

Synthesis and Manufacturing

The synthesis of **(R)-2-amino-2-(4-chlorophenyl)acetic acid** with high enantiomeric purity is crucial for its application in the synthesis of chiral drugs.[5] While specific industrial synthesis routes are often proprietary, general strategies involve either the resolution of a racemic mixture or asymmetric synthesis.

General Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

A common method for producing the racemic mixture is the Bucherer-Bergs reaction. This involves the reaction of p-chlorobenzaldehyde with ammonium bicarbonate and sodium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of p-Chlorophenylglycine (General)

Materials:



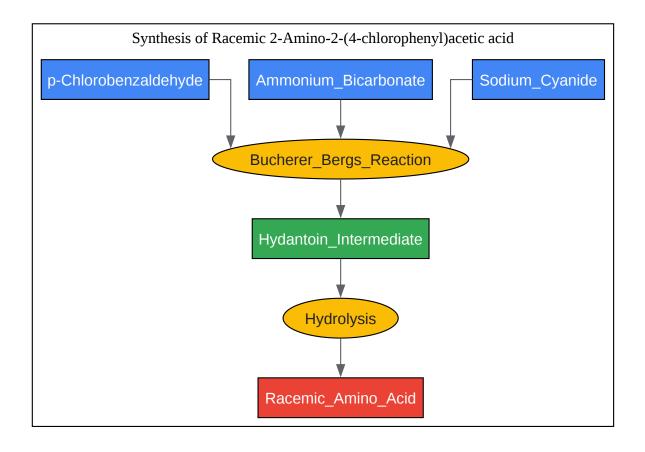
- p-Chlorobenzaldehyde
- · Ammonium bicarbonate
- Sodium cyanide
- Solvent (e.g., ethanol/water mixture)
- Acid (for hydrolysis)
- Base (for hydrolysis)

Procedure:

- Hydantoin Formation: In a suitable reactor, p-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide are reacted in a solvent. This reaction typically proceeds to form the intermediate 5-(4-chlorophenyl)hydantoin.[6]
- Hydrolysis: The resulting hydantoin is then subjected to alkaline or acidic hydrolysis to open the ring and form the sodium salt of p-chlorophenylglycine.[6]
- Acidification: The reaction mixture is then acidified to precipitate the racemic 2-amino-2-(4-chlorophenyl)acetic acid.[6]
- Isolation: The product is isolated by filtration, washed, and dried.

The following diagram illustrates a generalized workflow for this synthesis.





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Synthesis of Racemic Amino Acid

Enantioselective Separation

To obtain the desired (R)-enantiomer, the racemic mixture must be resolved. This is often achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation (General)

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.



Chiral stationary phase (CSP) column (e.g., cellulose-based).[7]

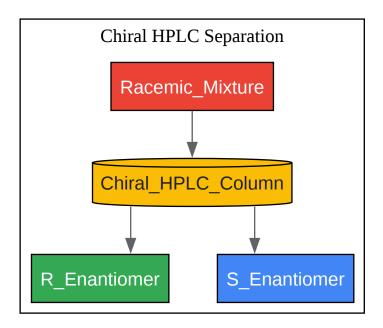
Mobile Phase:

• A mixture of solvents such as hexane, ethanol, and a basic additive like diethylamine (DEA) is often used. The exact composition will depend on the specific CSP.[7]

Procedure:

- Sample Preparation: Dissolve the racemic mixture in a suitable solvent.
- Injection: Inject the sample onto the chiral column.
- Elution: The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times.
- Detection: The separated enantiomers are detected by the UV detector, and the corresponding fractions can be collected.

The following diagram illustrates the workflow for chiral separation.



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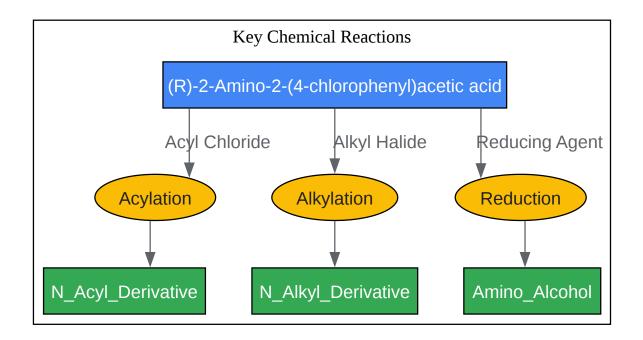
Chiral HPLC Separation Workflow

Chemical Reactivity

(R)-2-amino-2-(4-chlorophenyl)acetic acid possesses two reactive functional groups: a primary amino group and a carboxylic acid group. These groups can undergo a variety of chemical transformations.[2]

- Reactions of the Amino Group: The nucleophilic amino group can readily undergo acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[2] These reactions are fundamental for creating more complex derivatives.
- Reactions of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a
 primary alcohol.[2] It can also be esterified or converted to an amide.

The following diagram illustrates some of the key reactions.



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Reactivity of Functional Groups

Applications in Research and Development



(R)-2-amino-2-(4-chlorophenyl)acetic acid serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[5] Its defined stereochemistry is often essential for the biological activity of the final drug molecule.[5] Beyond its role in API synthesis, this compound is also a valuable tool in drug discovery research, where it is used as a building block to create libraries of potential drug candidates for structure-activity relationship studies.[5]

Safety and Handling

This compound is intended for research use only.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]
- 3. (±)-4-クロロフェニルグリシン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. CN106083628A A kind of method preparing p-chlorophenylglycine Google Patents [patents.google.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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